molecular formula C22H28N2O3 B3037183 Dihydrocorynantheine CAS No. 4684-43-9

Dihydrocorynantheine

Cat. No. B3037183
CAS RN: 4684-43-9
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-WODWAOHHSA-N
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Description

Dihydrocorynantheine is a natural corynantheidine-type alkaloid found in the bark of Corynanthe pachyceras . It exhibits significant vasodilating activity against phenylephrine-induced contraction in rat thoracic aorta rings .


Synthesis Analysis

The synthesis of Dihydrocorynantheine involves a stereoselective cyclocondensation of (S)-tryptophanol with an appropriate racemic delta-oxoester and a regio- and stereoselective cyclization of the resulting oxazolopiperidones on the lactam carbonyl group . A new procedure for the removal of the hydroxymethyl auxiliary group, involving oxidation to an aldehyde, dehydration of the corresponding oxime, and reductive decyanation of the resulting alpha-aminonitrile, has been developed .


Molecular Structure Analysis

Dihydrocorynantheine has a molecular formula of C22H28N2O3 and a molecular weight of 368.5 . Its chemical name is methyl (E)-2- [(3R)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo [2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate .


Physical And Chemical Properties Analysis

Dihydrocorynantheine appears as a crystal . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Hydrogen-Storage Technologies

Dihydrogen, a sustainable energy vector, faces challenges in reversible and secure storage. In this context, dihydrocorynantheine has been discussed in relation to the dehydrogenation reaction of ammonia borane, a solid H2 source. The review by Mboyi et al. (2021) focuses on H2 production capabilities from ammonia borane dehydrogenation, catalyzed by nanoparticle-based systems. It emphasizes the importance of catalyst preparation and the understanding of nanomaterials' electronic structures in this process, suggesting a role for dihydrocorynantheine in hydrogen storage technologies Clève D. Mboyi et al., 2021.

Ecohydrology Research

In the field of ecohydrology, dihydrocorynantheine's relevance could be inferred through its potential role in understanding plant-water relations. Asbjornsen et al. (2011) provide a review of ecohydrological advances, discussing the mechanisms by which plant-water relations influence water fluxes at various scales. While dihydrocorynantheine is not directly mentioned, its potential involvement in biochemical pathways could be relevant to the themes discussed in the paper H. Asbjornsen et al., 2011.

Microbial Production of Dihydroxyacetone

While not directly related to dihydrocorynantheine, the microbial production of dihydroxyacetone, another compound, is reviewed by Mishra et al. (2008). They discuss the microbial route of production and its advantages over chemical methods. Though dihydrocorynantheine isn't specifically mentioned, understanding related compounds' production mechanisms can provide insight into similar biochemical processes Ruchi Mishra et al., 2008.

Civil Engineering Applications of Superhydrophobic Materials

Wang et al. (2021) discuss the applications of superhydrophobic (SHPB) materials in civil engineering. While dihydrocorynantheine is not directly mentioned, understanding the wettability and applications of SHPB materials could provide a framework for exploring dihydrocorynantheine's potential applications in material sciences Ning Wang et al., 2021.

Optical Properties of Diketopyrrolopyrroles

Grzybowski and Gryko (2015) delve into diketopyrrolopyrroles (DPPs), which have applications in pigments, solar cells, and fluorescence imaging. Understanding the synthesis, reactivity, and optical properties of DPPs could be beneficial in comprehending the chemical behavior and potential applications of dihydrocorynantheine, given its structural or functional similarities M. Grzybowski et al., 2015.

properties

IUPAC Name

methyl (E)-2-[(3R)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17?,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-WODWAOHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C(C2CC1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-2-[(3R)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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